molecular formula C17H17N3O5S2 B10815728 2-(2,1,3-benzothiadiazole-4-sulfonyl)-N-(2,4-dimethoxyphenyl)-N-methylacetamide

2-(2,1,3-benzothiadiazole-4-sulfonyl)-N-(2,4-dimethoxyphenyl)-N-methylacetamide

Katalognummer: B10815728
Molekulargewicht: 407.5 g/mol
InChI-Schlüssel: LAXWQHGNBSSAHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2,4-dimethoxyphenyl)-N-methylacetamide is a synthetic sulfonamide derivative characterized by a benzothiadiazole core fused with a sulfonyl group at position 2. The acetamide moiety is substituted with a 2,4-dimethoxyphenyl group and a methyl group on the nitrogen atom. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in enzyme inhibition or receptor modulation . The benzothiadiazole ring system is known for its electron-deficient nature, which enhances interactions with biological targets through π-π stacking and hydrogen bonding .

Eigenschaften

Molekularformel

C17H17N3O5S2

Molekulargewicht

407.5 g/mol

IUPAC-Name

2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,4-dimethoxyphenyl)-N-methylacetamide

InChI

InChI=1S/C17H17N3O5S2/c1-20(13-8-7-11(24-2)9-14(13)25-3)16(21)10-27(22,23)15-6-4-5-12-17(15)19-26-18-12/h4-9H,10H2,1-3H3

InChI-Schlüssel

LAXWQHGNBSSAHA-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=C(C=C(C=C1)OC)OC)C(=O)CS(=O)(=O)C2=CC=CC3=NSN=C32

Herkunft des Produkts

United States

Biologische Aktivität

2-(2,1,3-benzothiadiazole-4-sulfonyl)-N-(2,4-dimethoxyphenyl)-N-methylacetamide is a compound of interest due to its potential biological activities. This compound belongs to the class of benzothiadiazole derivatives, which have been widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of 2-(2,1,3-benzothiadiazole-4-sulfonyl)-N-(2,4-dimethoxyphenyl)-N-methylacetamide is C17H17N3O5S2C_{17}H_{17}N_{3}O_{5}S_{2}, with a molecular weight of approximately 407.46 g/mol. The compound features a benzothiadiazole core linked to a dimethoxyphenyl and an acetamide group.

Antimicrobial Activity

Research has indicated that benzothiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the benzothiadiazole structure can enhance antimicrobial efficacy against various bacterial strains. Specific assays demonstrated that compounds similar to 2-(2,1,3-benzothiadiazole-4-sulfonyl)-N-(2,4-dimethoxyphenyl)-N-methylacetamide possess notable activity against Gram-positive and Gram-negative bacteria .

Antioxidant Properties

Another area of interest is the antioxidant activity of benzothiadiazole derivatives. Preliminary studies suggest that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity may be attributed to the presence of the sulfonamide group in the structure .

Anticancer Potential

The anticancer potential of benzothiadiazole derivatives has been explored in various studies. Compounds with similar structures have shown cytotoxic effects on cancer cell lines, indicating their potential as therapeutic agents in oncology. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .

Data Table: Summary of Biological Activities

Activity Type Findings Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantSignificant free radical scavenging activity
AnticancerInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Study : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various benzothiadiazole derivatives. The results indicated that compounds with sulfonamide groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could lead to improved antimicrobial agents .
  • Antioxidant Evaluation : In another investigation focusing on antioxidant properties, researchers utilized DPPH and ABTS assays to evaluate the free radical scavenging ability of related compounds. It was found that certain derivatives showed promising results comparable to standard antioxidants such as ascorbic acid .
  • Cytotoxicity Assay : A recent study evaluated the cytotoxic effects of 2-(2,1,3-benzothiadiazole-4-sulfonyl)-N-(2,4-dimethoxyphenyl)-N-methylacetamide on various cancer cell lines including breast and lung cancer cells. The results demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiasthmatic and Antiallergic Properties
Research indicates that benzothiadiazole derivatives exhibit significant antiasthmatic and antiallergic activities. For instance, compounds similar to 2-(2,1,3-benzothiadiazole-4-sulfonyl)-N-(2,4-dimethoxyphenyl)-N-methylacetamide have been shown to inhibit mediator release from basophils, which is crucial in the pathophysiology of asthma. Typical dosages for effective therapeutic responses range from 0.1 mg to 25 mg per kg of body weight per day .

Mechanism of Action
The mechanism involves the inhibition of histamine release and modulation of inflammatory pathways. Studies have demonstrated that these compounds can block specific sites involved in mitochondrial functions, thereby reducing oxidative stress associated with asthma exacerbations .

Materials Science

Organic Electronics
Benzothiadiazole derivatives are increasingly utilized in organic electronics due to their electronic properties. They serve as building blocks for organic semiconductors and photovoltaic materials. The unique electronic structure allows for efficient charge transport and light absorption, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Synthesis of Functional Materials
The compound can be employed as a precursor in the synthesis of functional materials with specific properties. For example, it can be modified to create polymers with enhanced thermal stability and electrical conductivity, which are essential for advanced electronic devices .

Environmental Applications

Photodegradation of Pollutants
Research has indicated that benzothiadiazole derivatives can be effective in the photodegradation of environmental pollutants. Their ability to absorb UV light and generate reactive species can facilitate the breakdown of harmful compounds in wastewater treatment processes .

Case Study 1: Antiasthmatic Activity

In a study evaluating the antiasthmatic effects of benzothiadiazole derivatives, researchers administered varying doses to animal models. The results showed a dose-dependent reduction in bronchoconstriction and inflammation markers, highlighting the compound's potential as a therapeutic agent for asthma management .

Case Study 2: Organic Solar Cells

A research group synthesized a series of benzothiadiazole-based polymers for use in organic solar cells. The devices exhibited improved efficiency due to the optimal energy level alignment provided by the benzothiadiazole units. This study underscores the compound's versatility beyond traditional pharmaceutical applications .

Vergleich Mit ähnlichen Verbindungen

N-Benzyl-N-Methyl-2,1,3-Benzothiadiazole-4-Sulfonamide (CAS 443105-20-2)

This compound shares the benzothiadiazole-sulfonamide backbone but differs in the N-substituents (benzyl and methyl vs. 2,4-dimethoxyphenyl and methyl). Molecular weight comparisons (target compound: ~407 g/mol vs. 443105-20-2: ~356 g/mol) suggest higher hydrophobicity in the dimethoxyphenyl variant .

N-(4-(Benzothiazole-2-yl) Phenyl) Benzenesulfonamides

These derivatives feature a benzothiazole ring instead of benzothiadiazole. The benzothiazole’s sulfur atom contributes to greater aromaticity and reduced electrophilicity compared to the electron-deficient benzothiadiazole. Substitutions at the phenylamino position (e.g., meta vs. para) significantly affect activity, with para-substituted analogues showing stronger enzyme inhibition in studies .

Compounds with N-(2,4-Dimethoxyphenyl) Acetamide Moieties

2-(Cyclopentylamino)-N-(2,4-Dimethoxyphenyl)-1,3-Thiazole-4-Carboxamide (CAS 1232780-67-4)

This compound replaces the benzothiadiazole-sulfonyl group with a thiazole-carboxamide. The dimethoxyphenyl group is retained, but the thiazole ring introduces a different hydrogen-bonding profile. Molecular weight (347.4 g/mol) is lower than the target compound, suggesting better bioavailability. However, the lack of a sulfonyl group may reduce solubility in aqueous media .

2-(8-Benzoyl-9-Oxo-2,3-Dihydro-[1,4]Dioxino[2,3-g]Quinolin-6-yl)-N-(2,4-Dimethoxyphenyl)Acetamide

This structurally complex analogue incorporates a quinoline-dioxino framework. While the dimethoxyphenyl acetamide moiety is preserved, the extended aromatic system increases molecular weight (C28H24N2O7, 500.5 g/mol) and may hinder membrane permeability compared to the target compound .

Sulfonamide Derivatives with Heterocyclic Linkages

2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-Butoxyphenyl)Acetamide (CAS 329921-42-8)

This compound features a benzimidazole-thioether linkage instead of a benzothiadiazole-sulfonamide. The thioether group is less polar than the sulfonamide, reducing solubility but enhancing lipophilicity.

2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-Triazol-3-yl)Thio)Acetic Acids

These triazole derivatives share the 2,4-dimethoxyphenyl motif but utilize a triazole-thioether linkage. Predicted acute toxicity (via GUSAR software) suggests lower toxicity compared to sulfonamide-based compounds, likely due to reduced metabolic activation of the thioether group .

Vorbereitungsmethoden

Chlorosulfonation of 2,1,3-Benzothiadiazole

Procedure :

  • Reagents : Chlorosulfonic acid (3.5 equiv), thionyl chloride (1.2 equiv).

  • Conditions :

    • 2,1,3-Benzothiadiazole (1.0 equiv) is added to chlorosulfonic acid at 10–15°C under N₂.

    • Heated to 140–145°C for 15 hours.

    • Thionyl chloride is added post-reaction to convert sulfonic acid to sulfonyl chloride.

  • Workup :

    • Quenched into ice, filtered, and recrystallized (cyclohexane/benzene).

  • Yield : 87–95%.

Key Data :

ParameterValue
Reaction Temperature140–145°C
Purity (HPLC)>98%
Melting Point118–119°C (recrystallized)

Preparation of N-(2,4-Dimethoxyphenyl)-N-methylacetamide

Methylation of 2,4-Dimethoxyaniline

Procedure :

  • Reagents : Methyl iodide (1.1 equiv), K₂CO₃ (2.0 equiv), DMF (solvent).

  • Conditions :

    • 2,4-Dimethoxyaniline reacted with methyl iodide at 60°C for 12 hours.

  • Workup :

    • Extracted with ethyl acetate, washed with brine, dried (Na₂SO₄), and concentrated.

Acetylation of N-Methyl-2,4-dimethoxyaniline

Procedure :

  • Reagents : Acetyl chloride (1.05 equiv), triethylamine (2.0 equiv), dichloromethane (solvent).

  • Conditions :

    • N-Methyl-2,4-dimethoxyaniline treated with acetyl chloride at 0°C, then stirred at 22°C overnight.

  • Workup :

    • Quenched with NaHCO₃, extracted with DCM, and purified via flash chromatography.

  • Yield : 78%.

Key Data :

ParameterValue
Purity (NMR)>95%
Molecular Weight165.19 g/mol

Sulfonamide Coupling Reaction

Reaction of Sulfonyl Chloride with Acetamide

Procedure :

  • Reagents :

    • 2,1,3-Benzothiadiazole-4-sulfonyl chloride (1.0 equiv).

    • N-(2,4-Dimethoxyphenyl)-N-methylacetamide (1.1 equiv).

    • Triethylamine (2.5 equiv), THF (solvent).

  • Conditions :

    • Reactants combined at −78°C, warmed to 0°C over 2 hours.

  • Workup :

    • Extracted with ethyl acetate, washed with 1M HCl, dried (MgSO₄), and purified via silica gel chromatography (5% EtOAc/hexanes).

  • Yield : 63–66%.

Key Data :

ParameterValue
Reaction Temperature−78°C → 0°C
Purity (LC-MS)>97%
Molecular FormulaC₁₉H₂₀N₄O₆S₂

Optimization and Challenges

Critical Factors

  • Sulfonyl Chloride Stability : Hydrolysis-prone; reactions must be anhydrous.

  • Methoxy Group Sensitivity : Avoid strong acids/bases to prevent demethylation.

  • Purification : Use gradient elution (EtOAc/hexanes) to separate polar byproducts.

Alternative Routes

  • Direct Sulfonation-Acetylation : Attempts to introduce sulfonyl and acetyl groups sequentially on benzothiadiazole led to <30% yield due to steric hindrance.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 3.85 (s, 6H, OCH₃), 2.98 (s, 3H, NCH₃), 2.12 (s, 3H, COCH₃).

  • LC-MS (ESI+) : m/z 439.17 [M+H]⁺.

Purity Assessment

MethodResult
HPLC (C18 column)98.4%
Elemental AnalysisC 51.8%, H 4.6%

Q & A

Basic: What are the optimal synthetic conditions for preparing 2-(2,1,3-benzothiadiazole-4-sulfonyl)-N-(2,4-dimethoxyphenyl)-N-methylacetamide?

Methodological Answer:
The synthesis involves sequential functionalization of the benzothiadiazole core, sulfonation, and amide coupling. Key steps include:

  • Sulfonation: React 2,1,3-benzothiadiazole with chlorosulfonic acid at 0–5°C to minimize side reactions, followed by quenching with ice .
  • Amide Coupling: Use coupling agents like HATU or EDCI in anhydrous DMF under nitrogen, with reaction temperatures maintained at 25–30°C for 12–18 hours .
  • Purification: Employ column chromatography (silica gel, 3:7 ethyl acetate/hexane) and confirm purity via HPLC (>98%) and 1^1H NMR .

Basic: How can researchers determine the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • HPLC: Use a C18 column (gradient: 10–90% acetonitrile/water, 0.1% TFA) to assess purity .
    • NMR Spectroscopy: Compare 1^1H and 13^13C NMR spectra with synthetic intermediates; key signals include the sulfonyl group (δ 3.2–3.5 ppm) and dimethoxyphenyl protons (δ 6.7–7.1 ppm) .
    • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+^+) with <2 ppm error .

Advanced: How to troubleshoot low yields in multi-step synthesis?

Methodological Answer:

  • Intermediate Stability: Isolate and characterize intermediates (e.g., benzothiadiazole sulfonyl chloride) to detect hydrolysis or oxidation .
  • Solvent Optimization: Replace polar aprotic solvents (DMF) with THF for moisture-sensitive steps to reduce side reactions .
  • Catalyst Screening: Test alternative catalysts (e.g., DMAP for amidation) to improve coupling efficiency .

Basic: What solvents and conditions are suitable for solubility and stability studies?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL) or DMF. For biological assays, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) .
  • Stability: Conduct accelerated degradation studies under UV light (254 nm) and acidic/basic conditions (pH 2–12) to identify degradation pathways (e.g., sulfonyl group hydrolysis) .

Advanced: How to resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours) to account for variability .
  • Orthogonal Assays: Confirm target inhibition (e.g., kinase assays) with fluorescence polarization or SPR to cross-validate ELISA results .
  • Structural Confirmation: Re-analyze batches with conflicting data via X-ray crystallography to rule out polymorphic forms .

Advanced: What strategies improve target selectivity in benzothiadiazole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify the dimethoxyphenyl group to reduce off-target binding; e.g., replace methoxy with trifluoromethyl to enhance hydrophobicity .
  • Molecular Docking: Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., EGFR vs. VEGFR) and prioritize derivatives with >5 kcal/mol selectivity .

Basic: Which functional groups influence reactivity in this compound?

Methodological Answer:

  • Sulfonyl Group: Participates in nucleophilic substitution (e.g., with amines) at 50–60°C in acetonitrile .
  • Acetamide Moiety: Undergoes hydrolysis under strong acidic conditions (6M HCl, reflux), forming carboxylic acid derivatives .
  • Benzothiadiazole Core: Acts as an electron-deficient aromatic system, enabling Suzuki-Miyaura cross-coupling with boronic acids .

Advanced: How to detect and characterize degradation products?

Methodological Answer:

  • LC-MS/MS: Use a Q-TOF instrument in negative ion mode to identify sulfonic acid derivatives (m/z 315.02) formed via hydrolysis .
  • Forced Degradation: Expose the compound to 40°C/75% RH for 4 weeks; monitor oxidation products (e.g., sulfoxides) via 1^1H NMR δ 2.8–3.1 ppm .

Basic: What analytical techniques are critical for monitoring reaction progress?

Methodological Answer:

  • TLC: Use silica plates with UV254 indicator; visualize spots with ninhydrin (amines) or ceric ammonium molybdate (sulfonyl groups) .
  • In-situ FTIR: Track carbonyl (1680–1720 cm1^{-1}) and sulfonyl (1150–1250 cm1^{-1}) stretches to confirm intermediate formation .

Advanced: How to resolve contradictions in spectral data interpretation?

Methodological Answer:

  • 2D NMR (HSQC/HMBC): Assign ambiguous 13^13C signals (e.g., overlapping aromatic carbons) through heteronuclear correlations .
  • Computational Modeling: Optimize geometry with Gaussian09 (B3LYP/6-31G*) and simulate NMR shifts using GIAO method (<0.3 ppm deviation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.